Cas no 64466-51-9 (Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)

Benzaldehyde, 2-hydroxy-3,6-dimethoxy- structure
64466-51-9 structure
Product Name:Benzaldehyde, 2-hydroxy-3,6-dimethoxy-
CAS No:64466-51-9
MF:C9H10O4
MW:182.173303127289
CID:423835
PubChem ID:7172133
Update Time:2025-09-19

Benzaldehyde, 2-hydroxy-3,6-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-hydroxy-3,6-dimethoxy-
    • 2-Hydroxy-3,6-dimethoxybenzaldehyde
    • CS-0250437
    • 2-Hydroxy-3,6-dimethoxy-benzaldehyde
    • AKOS006272814
    • Z3227034404
    • 64466-51-9
    • DTXSID90428279
    • SCHEMBL2750347
    • TVMMXJBGOHHJBA-UHFFFAOYSA-N
    • EN300-5086940
    • MDL: MFCD00667001
    • Inchi: 1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3
    • InChI Key: TVMMXJBGOHHJBA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1C=O)O)OC

Computed Properties

  • Exact Mass: 182.0579
  • Monoisotopic Mass: 182.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8A^2
  • XLogP3: 1.5

Experimental Properties

  • PSA: 55.76

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Additional information on Benzaldehyde, 2-hydroxy-3,6-dimethoxy-

Benzaldehyde, 2-hydroxy-3,6-dimethoxy (CAS No. 64466-51-9)

Benzaldehyde, 2-hydroxy-3,6-dimethoxy is a versatile organic compound with the CAS registry number 64466-51-9. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts a range of interesting chemical and physical properties to the molecule, making it valuable in various applications across different industries.

The chemical formula of Benzaldehyde, 2-hydroxy-3,6-dimethoxy is C9H10O3, and its molecular weight is approximately 158.17 g/mol. The compound exists as a crystalline solid at room temperature and has a melting point of around 150°C. Its solubility in water is moderate, and it exhibits good solubility in organic solvents such as ethanol and ethyl acetate. These physical properties make it suitable for use in various synthetic reactions and formulations.

One of the key features of Benzaldehyde, 2-hydroxy-3,6-dimethoxy is its ability to undergo a variety of chemical reactions due to the reactivity of its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can act as electron-donating substituents, influencing the electronic properties of the benzene ring. This makes the compound a valuable intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Recent studies have highlighted the potential of Benzaldehyde, 2-hydroxy-3,6-dimethoxy in the field of medicinal chemistry. Researchers have explored its role as a precursor for the synthesis of bioactive compounds with potential anti-inflammatory and antioxidant properties. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit significant radical scavenging activity, making them promising candidates for use in nutraceuticals and cosmeceuticals.

In addition to its role in drug discovery, Benzaldehyde, 2-hydroxy-3,6-dimethoxy has found applications in the food industry as a natural flavoring agent. Its unique aromatic profile makes it an ideal additive for enhancing the flavor of beverages and confectioneries. Regulatory bodies such as the FDA have approved its use at specific concentrations, ensuring its safety for human consumption.

The synthesis of Benzaldehyde, 2-hydroxy-3,6-dimethoxy typically involves multi-step organic reactions. One common approach involves the methylation of hydroxyl groups on a benzaldehyde derivative using methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions are carefully controlled to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis have also been explored to optimize reaction efficiency and reduce production time.

From an environmental perspective, Benzaldehyde, 2-hydroxy-3,6-dimethoxy exhibits low toxicity to aquatic organisms when used at recommended levels. However, proper handling and disposal procedures should be followed to minimize any potential environmental impact. Research into eco-friendly synthesis methods and waste management strategies continues to be an area of interest for manufacturers.

In conclusion, Benzaldehyde, 2-hydroxy-3,6-dimethoxy (CAS No. 64466-51-9) is a multifaceted compound with applications spanning pharmaceuticals, food additives, and organic synthesis. Its unique chemical properties and versatility make it an essential component in modern chemistry research and industrial processes. As new research emerges on its bioactive properties and sustainable production methods

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